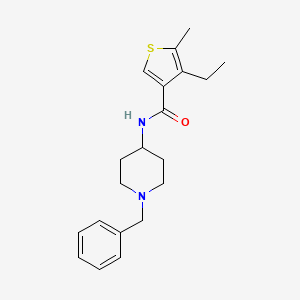

N-(1-苄基-4-哌啶基)-4-乙基-5-甲基-3-噻吩甲酰胺

描述

Synthesis Analysis

The synthesis of derivatives related to N-(1-benzyl-4-piperidinyl)-4-ethyl-5-methyl-3-thiophenecarboxamide involves complex organic reactions. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized, showing potent anti-acetylcholinesterase activity. These derivatives demonstrate the importance of substituent variation for enhancing activity, highlighting the synthetic strategies for modifying piperidine compounds (Sugimoto et al., 1990).

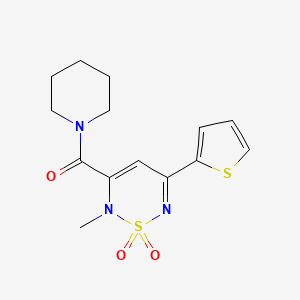

Molecular Structure Analysis

The molecular structure of compounds similar to N-(1-benzyl-4-piperidinyl)-4-ethyl-5-methyl-3-thiophenecarboxamide has been analyzed using various spectroscopic methods. For instance, the crystal structure of related piperidone derivatives was characterized, showcasing the importance of the central heterocycles and the conjugation between donor and acceptor parts. This analysis provides insights into how molecular structure influences the properties and potential applications of these compounds (Nesterov et al., 2003).

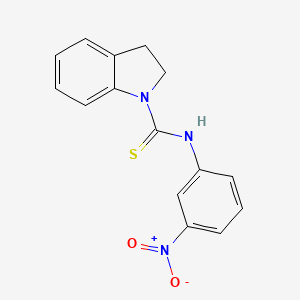

Chemical Reactions and Properties

Piperidine derivatives, including those related to N-(1-benzyl-4-piperidinyl)-4-ethyl-5-methyl-3-thiophenecarboxamide, participate in various chemical reactions that modify their structure and enhance their biological activity. The reaction of piperidinium derivatives with primary amines and formaldehyde is an example of aminomethylation, leading to novel heterocyclic compounds (Dotsenko et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds in biological systems. While specific data on N-(1-benzyl-4-piperidinyl)-4-ethyl-5-methyl-3-thiophenecarboxamide might not be readily available, the study of similar compounds can offer valuable insights. For example, the crystal structure analysis of related compounds can reveal how molecular packing and intermolecular interactions affect their physical properties (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, such as reactivity, stability, and interaction with biological targets, are essential for their potential pharmacological applications. Studies on compounds like N-(1-benzyl-4-piperidinyl)-4-ethyl-5-methyl-3-thiophenecarboxamide have shown a variety of interactions with enzymes and receptors, indicating their potential as therapeutic agents. For instance, certain piperidine derivatives exhibit significant anti-acetylcholinesterase activity, suggesting their use in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

科学研究应用

抗乙酰胆碱酯酶活性

杉本等人(1990 年)的一项研究合成了一系列 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物,包括与 N-(1-苄基-4-哌啶基)-4-乙基-5-甲基-3- 噻吩甲酰胺在结构上相关的化合物,并评估了它们的抗乙酰胆碱酯酶(抗 AChE)活性。该研究发现,苯甲酰胺部分的特定取代基显着增加了活性,突出了这些衍生物作为乙酰胆碱酯酶有效抑制剂的潜力,这可用于治疗阿尔茨海默病等疾病 Sugimoto et al., Journal of Medicinal Chemistry, 1990。

代谢和处置研究

Renzulli 等人(2011 年)研究了一种新型食欲素 1 和 2 受体拮抗剂的处置和代谢,详细阐述了该化合物在人体的代谢途径和排泄。尽管与 N-(1-苄基-4-哌啶基)-4-乙基-5-甲基-3-噻吩甲酰胺没有直接关系,但该研究例证了了解新型治疗剂药代动力学的重要性 Renzulli et al., Drug Metabolism and Disposition, 2011。

分子相互作用研究

沈等人(2002 年)探索了大麻素受体拮抗剂的分子相互作用,揭示了哌啶衍生物在受体位点的构象偏好和结合机制。这项研究有助于设计受体特异性药物,可能包括 N-(1-苄基-4-哌啶基)-4-乙基-5-甲基-3-噻吩甲酰胺的衍生物,以靶向特定的神经通路 Shim et al., Journal of Medicinal Chemistry, 2002。

金属配合物的合成和生物活性

Khatiwora 等人(2013 年)合成了苯甲酰胺的金属配合物,探索了它们的结构特征和抗菌活性。此类研究展示了苯甲酰胺衍生物在开发新型抗菌剂中的广泛应用 Khatiwora et al., International Journal of Chemical Sciences, 2013。

抗精神病药物的开发

Norman 等人(1996 年)研究了杂环甲酰胺作为潜在的抗精神病药物,评估了它们与多巴胺和血清素受体的结合。对 N-(1-苄基-4-哌啶基)-4-乙基-5-甲基-3-噻吩甲酰胺等化合物的研究可能有助于开发治疗精神疾病的新疗法 Norman et al., Journal of Medicinal Chemistry, 1996。

属性

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-ethyl-5-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2OS/c1-3-18-15(2)24-14-19(18)20(23)21-17-9-11-22(12-10-17)13-16-7-5-4-6-8-16/h4-8,14,17H,3,9-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXIWQGGCRKALX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)-4-ethyl-5-methylthiophene-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4579404.png)

![N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B4579411.png)

![ethyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4579431.png)

![2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4579437.png)

![1,2-dihydroacenaphthylene-4,7-diylbis[(4-fluorophenyl)methanone]](/img/structure/B4579447.png)

![methyl 3-chloro-6-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4579464.png)

![(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4579466.png)

![4-methoxy-3-(1-pyrrolidinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4579479.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4579495.png)